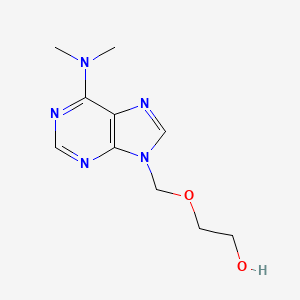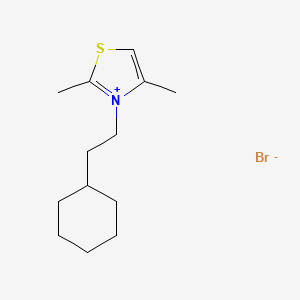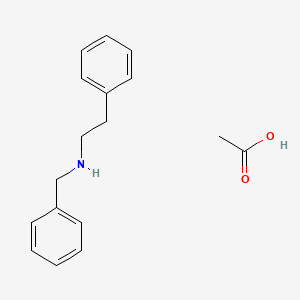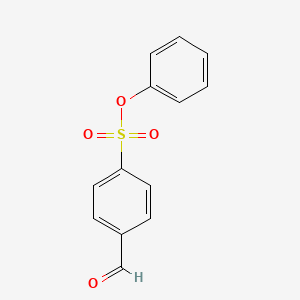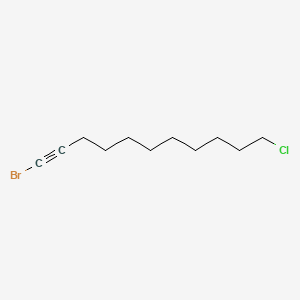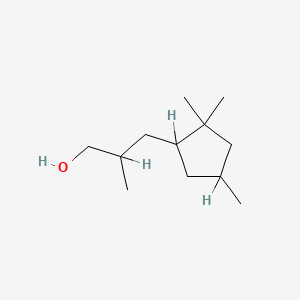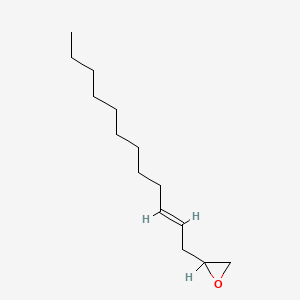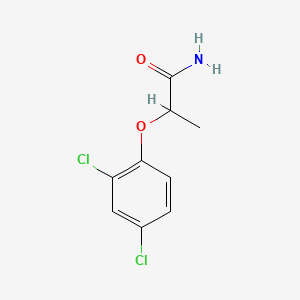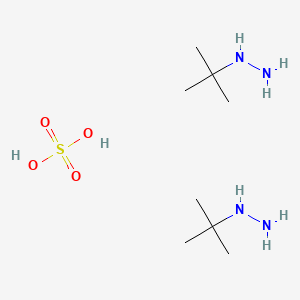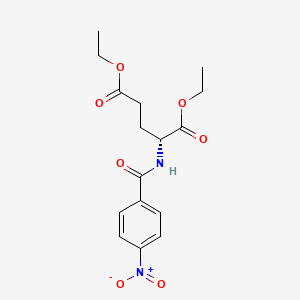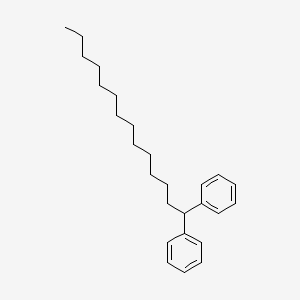
Ammonium dihydrogen 3-sulphonatophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium dihydrogen 3-sulphonatophthalate is a chemical compound with the molecular formula C8H9NO7S and a molecular weight of 263.22456 g/mol . It is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium dihydrogen 3-sulphonatophthalate typically involves the reaction of 3-sulphonatophthalic acid with ammonium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystallization process is carefully controlled to obtain the desired crystal size and quality .
Chemical Reactions Analysis
Types of Reactions
Ammonium dihydrogen 3-sulphonatophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonate derivatives, amines, and substituted phthalates .
Scientific Research Applications
Ammonium dihydrogen 3-sulphonatophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of ammonium dihydrogen 3-sulphonatophthalate involves its interaction with specific molecular targets. It can act as a catalyst or a reagent, facilitating various chemical reactions. The pathways involved include the activation of specific functional groups and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Ammonium dihydrogen phosphate
- Potassium dihydrogen phosphate
- Sodium dihydrogen phosphate
Uniqueness
Ammonium dihydrogen 3-sulphonatophthalate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific applications where sulfonate functionality is required .
Properties
CAS No. |
85959-15-5 |
|---|---|
Molecular Formula |
C8H9NO7S |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
azanium;2,3-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.H3N/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3 |
InChI Key |
JPHSPXLEYNHBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


